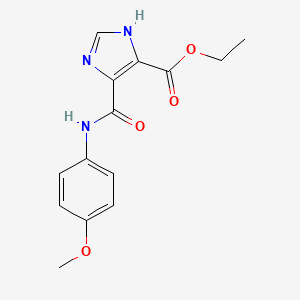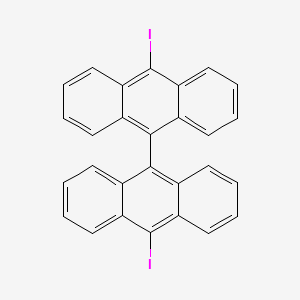
9,9'-Bianthracene, 10,10'-diiodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9’-Bianthracene, 10,10’-diiodo-: is an organic compound that belongs to the family of anthracene derivatives. Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties. This compound is characterized by the presence of two iodine atoms attached to the 10th position of each anthracene unit, making it a diiodo derivative of 9,9’-bianthracene.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Bianthracene, 10,10’-diiodo- typically involves the halogenation of 9,9’-bianthracene. One common method is the reaction of 9,9’-bianthracene with iodine in the presence of an oxidizing agent such as nitric acid or iodine monochloride. The reaction is usually carried out under reflux conditions to ensure complete halogenation.
Industrial Production Methods: While specific industrial production methods for 9,9’-Bianthracene, 10,10’-diiodo- are not well-documented, the general approach involves large-scale halogenation reactions similar to those used in laboratory synthesis. The process may involve continuous flow reactors to ensure efficient mixing and reaction completion.
化学反応の分析
Types of Reactions:
Substitution Reactions: 9,9’-Bianthracene, 10,10’-diiodo- can undergo substitution reactions where the iodine atoms are replaced by other functional groups. Common reagents for these reactions include organometallic compounds such as Grignard reagents or organolithium reagents.
Oxidation Reactions: The compound can be oxidized to form quinone derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the compound can lead to the formation of hydroanthracene derivatives. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Common Reagents and Conditions:
Substitution: Grignard reagents, organolithium reagents, palladium catalysts.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Substitution: Various substituted anthracene derivatives.
Oxidation: Quinone derivatives.
Reduction: Hydroanthracene derivatives.
科学的研究の応用
Chemistry: 9,9’-Bianthracene, 10,10’-diiodo- is used as a precursor for the synthesis of graphene nanoribbons (GNRs). The compound undergoes polymerization on metal surfaces to form GNRs, which are important for electronic applications due to their unique electronic properties .
Biology and Medicine:
Industry: In the industrial sector, the compound is used in the production of organic semiconductors and light-emitting diodes (LEDs). Its ability to form well-ordered monolayers on metal surfaces makes it valuable for the fabrication of electronic devices .
作用機序
The mechanism of action of 9,9’-Bianthracene, 10,10’-diiodo- primarily involves its ability to undergo polymerization and form extended conjugated systems. The iodine atoms facilitate the formation of carbon-carbon bonds through halogen-metal exchange reactions, leading to the formation of graphene nanoribbons. These nanoribbons exhibit unique electronic properties due to their controlled width and edge structure .
類似化合物との比較
10,10’-Dibromo-9,9’-bianthracene: Similar to the diiodo derivative, this compound is used in the synthesis of graphene nanoribbons but with bromine atoms instead of iodine.
9,10-Dibromoanthracene: Another anthracene derivative used in the synthesis of organic semiconductors and LEDs.
Uniqueness: 9,9’-Bianthracene, 10,10’-diiodo- is unique due to the presence of iodine atoms, which are larger and more polarizable than bromine atoms. This results in different reactivity and electronic properties, making it suitable for specific applications where iodine’s properties are advantageous .
特性
CAS番号 |
231606-51-2 |
|---|---|
分子式 |
C28H16I2 |
分子量 |
606.2 g/mol |
IUPAC名 |
9-iodo-10-(10-iodoanthracen-9-yl)anthracene |
InChI |
InChI=1S/C28H16I2/c29-27-21-13-5-1-9-17(21)25(18-10-2-6-14-22(18)27)26-19-11-3-7-15-23(19)28(30)24-16-8-4-12-20(24)26/h1-16H |
InChIキー |
SBFDUQJRFRNDLW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2I)C4=C5C=CC=CC5=C(C6=CC=CC=C64)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


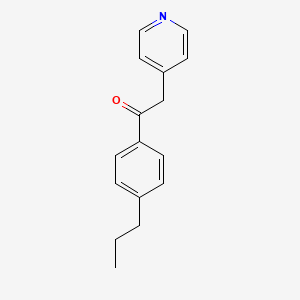
![1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-one](/img/structure/B14244428.png)
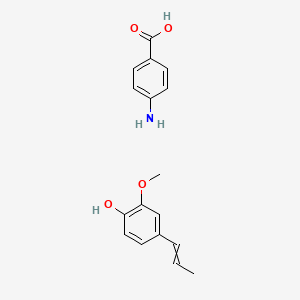
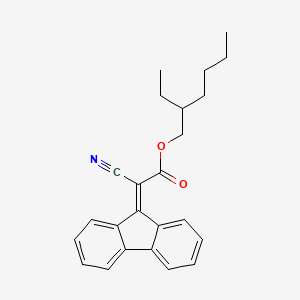


![1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide](/img/structure/B14244469.png)
![(E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14244475.png)
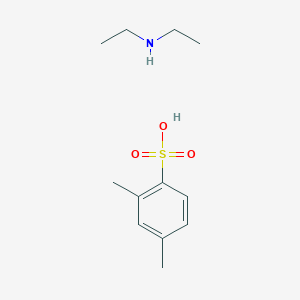
![2H-1-Benzopyran-2-one, 4-[3-(4-methoxyphenyl)-1,4,2-dioxazol-5-yl]-](/img/structure/B14244480.png)

![9,10-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14244490.png)
